1-(Difluoromethyl)-2-fluorobenzene
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Overview
Description
1-(Difluoromethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of fluorobenzene using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-fluorobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form difluoromethylated cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce nitro or sulfonic groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Substitution: Nitro-difluoromethyl-fluorobenzene or sulfonic acid derivatives.
Oxidation: Difluoromethyl-benzoic acid.
Reduction: Difluoromethyl-cyclohexane.
Scientific Research Applications
1-(Difluoromethyl)-2-fluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance metabolic stability and bioavailability.
Medicine: Research is ongoing to explore its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-fluorobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity.
Pathways Involved: It may modulate signaling pathways by acting as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of target molecules.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2-fluorobenzene
- 1-(Difluoromethyl)-3-fluorobenzene
- 1-(Difluoromethyl)-4-fluorobenzene
Comparison: 1-(Difluoromethyl)-2-fluorobenzene is unique due to the specific positioning of the difluoromethyl and fluorine groups on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
1-(difluoromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNELKUWAMRKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375620 |
Source
|
Record name | 1-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-70-6 |
Source
|
Record name | 1-(difluoromethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 1-(difluoromethyl)-2-fluorobenzene produced through electrochemical fluorination?
A1: this compound (2c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction occurs preferentially at the benzene ring of 1c due to the difficulty of proton elimination from the already difluorinated methyl group. This electrochemical process yields three main isomers: this compound (2c), 1-(difluoromethyl)-3-fluorobenzene (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). []
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